[4-(2-pyridyl)piperazino][2-(trifluoromethyl)-1H-1,3-benzimidazol-5-yl]methanone
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Overview
Description
[4-(2-pyridyl)piperazino][2-(trifluoromethyl)-1H-1,3-benzimidazol-5-yl]methanone is a complex organic compound that features a piperazine ring linked to a benzimidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2-pyridyl)piperazino][2-(trifluoromethyl)-1H-1,3-benzimidazol-5-yl]methanone typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Another approach includes the aza-Michael addition between diamines and in situ generated sulfonium salts .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
[4-(2-pyridyl)piperazino][2-(trifluoromethyl)-1H-1,3-benzimidazol-5-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.
Substitution: The trifluoromethyl and pyridyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, [4-(2-pyridyl)piperazino][2-(trifluoromethyl)-1H-1,3-benzimidazol-5-yl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology
Its structure allows it to interact with various biological targets, making it a valuable tool for biochemical studies .
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific receptors or enzymes .
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties, such as enhanced stability or specific reactivity .
Mechanism of Action
The mechanism of action of [4-(2-pyridyl)piperazino][2-(trifluoromethyl)-1H-1,3-benzimidazol-5-yl]methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- [4-(2-pyrimidinyl)piperazino][4-(trifluoromethyl)phenyl]methanone
- 1-[2-(trifluoromethyl)pyridin-4-yl]piperazine
Uniqueness
Compared to similar compounds, [4-(2-pyridyl)piperazino][2-(trifluoromethyl)-1H-1,3-benzimidazol-5-yl]methanone stands out due to its unique combination of a piperazine ring, a benzimidazole moiety, and the presence of both trifluoromethyl and pyridyl groups. This unique structure imparts specific chemical and biological properties that can be leveraged in various applications.
Properties
Molecular Formula |
C18H16F3N5O |
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Molecular Weight |
375.3 g/mol |
IUPAC Name |
(4-pyridin-2-ylpiperazin-1-yl)-[2-(trifluoromethyl)-3H-benzimidazol-5-yl]methanone |
InChI |
InChI=1S/C18H16F3N5O/c19-18(20,21)17-23-13-5-4-12(11-14(13)24-17)16(27)26-9-7-25(8-10-26)15-3-1-2-6-22-15/h1-6,11H,7-10H2,(H,23,24) |
InChI Key |
QVOKIILLRFKJMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)C3=CC4=C(C=C3)N=C(N4)C(F)(F)F |
Origin of Product |
United States |
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